molecular formula C14H18BF3O2S B3026605 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane CAS No. 1026797-07-8

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane

Cat. No.: B3026605
CAS No.: 1026797-07-8
M. Wt: 318.2
InChI Key: KSZBRQNNLBTYTB-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane is a boronic ester compound that features a trifluoroethylthio group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane typically involves the reaction of a suitable phenylboronic acid derivative with a trifluoroethylthio reagent under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, to introduce the trifluoroethylthio group onto the phenyl ring. The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as tetrahydrofuran (THF), at elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors may also be explored to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane can undergo various chemical reactions, including:

    Oxidation: The trifluoroethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenyl ring can undergo reduction reactions to form cyclohexyl derivatives.

    Substitution: The boronic ester group can participate in substitution reactions, such as the Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Cyclohexyl derivatives.

    Substitution: Various substituted phenylboronic esters.

Scientific Research Applications

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds via cross-coupling reactions.

    Biology: Investigated for its potential as a bioactive molecule due to the presence of the trifluoroethylthio group, which can enhance biological activity.

    Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of advanced materials, such as polymers and electronic components, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane exerts its effects is primarily through its ability to participate in various chemical reactions. The trifluoroethylthio group can interact with biological targets, potentially altering their activity. The boronic ester group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and sensing applications.

Comparison with Similar Compounds

Similar Compounds

    4,4,5,5-Tetramethyl-2-phenyl-1,3,2-dioxaborolane: Lacks the trifluoroethylthio group, making it less reactive in certain chemical reactions.

    4,4,5,5-Tetramethyl-2-(3-bromophenyl)-1,3,2-dioxaborolane: Contains a bromine atom instead of the trifluoroethylthio group, leading to different reactivity and applications.

Uniqueness

4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane is unique due to the presence of the trifluoroethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s reactivity and potential bioactivity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

4,4,5,5-tetramethyl-2-[3-(2,2,2-trifluoroethylsulfanyl)phenyl]-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18BF3O2S/c1-12(2)13(3,4)20-15(19-12)10-6-5-7-11(8-10)21-9-14(16,17)18/h5-8H,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSZBRQNNLBTYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)SCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18BF3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80704110
Record name 4,4,5,5-Tetramethyl-2-{3-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1026797-07-8
Record name 4,4,5,5-Tetramethyl-2-{3-[(2,2,2-trifluoroethyl)sulfanyl]phenyl}-1,3,2-dioxaborolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80704110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4,4,5,5-Tetramethyl-2-(3-((2,2,2-trifluoroethyl)thio)phenyl)-1,3,2-dioxaborolane
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